molecular formula C11H10ClNO3 B14291235 2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy- CAS No. 119715-32-1

2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy-

Cat. No.: B14291235
CAS No.: 119715-32-1
M. Wt: 239.65 g/mol
InChI Key: VYMHRWBDIKJEGD-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core with a chloroacetyl group at the 6-position, a hydroxyl group at the 7-position, and a partially saturated 3,4-dihydro moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy- can be achieved through several synthetic routes. One common method involves the acylation of 2(1H)-quinolinone derivatives with chloroacetyl chloride in the presence of a base such as sodium acetate. The reaction typically takes place in an organic solvent like acetic acid, and the product is isolated through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy- involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The hydroxyl group at the 7-position can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Quinolinone, 6-acetyl-3,4-dihydro-7-hydroxy-
  • 2(1H)-Quinolinone, 6-(bromoacetyl)-3,4-dihydro-7-hydroxy-
  • 2(1H)-Quinolinone, 6-(methylacetyl)-3,4-dihydro-7-hydroxy-

Uniqueness

2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy- is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and biological activity compared to its analogs. The chloroacetyl group allows for specific covalent modifications of target proteins, making it a valuable tool in chemical biology and medicinal chemistry .

Properties

CAS No.

119715-32-1

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

6-(2-chloroacetyl)-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C11H10ClNO3/c12-5-10(15)7-3-6-1-2-11(16)13-8(6)4-9(7)14/h3-4,14H,1-2,5H2,(H,13,16)

InChI Key

VYMHRWBDIKJEGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)C(=O)CCl)O

Origin of Product

United States

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